5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide
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Description
5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O4S and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.0910560 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, affecting their function and leading to changes in cellular processes .
Mode of Action
It’s known that many compounds exert their effects by binding to their target proteins or enzymes, altering their function, and leading to changes in cellular processes .
Biochemical Pathways
It’s common for such compounds to influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
It’s noted that the interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency for a similar compound .
Result of Action
It’s known that many compounds can have a wide range of effects at the molecular and cellular level, depending on their targets and mode of action .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide are largely defined by its interactions with various enzymes and proteins. It has been found to be a potent inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade . This interaction is characterized by high affinity binding, facilitated by the neutral ligand chlorothiophene in the S1 subsite .
Cellular Effects
In terms of cellular effects, this compound’s inhibition of FXa can significantly impact cell function. By inhibiting FXa, it can potentially alter cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves direct inhibition of FXa. The X-ray crystal structure of the compound in complex with human FXa has helped clarify its binding mode and the stringent requirements for high affinity . This interaction results in potent antithrombotic activity, making the compound a promising candidate for the development of new anticoagulants .
Properties
IUPAC Name |
5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-14-7-8-16(20)11-18(14)27(24,25)21-12-19(23)22-9-10-26-17(13-22)15-5-3-2-4-6-15/h2-8,11,17,21H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAFKWJTGANFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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